Bosutinib - 380843-75-4

Bosutinib

Catalog Number: EVT-287150
CAS Number: 380843-75-4
Molecular Formula: C26H29Cl2N5O3
Molecular Weight: 530.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Bosutinib is a small molecule kinase inhibitor originally developed by Wyeth and currently marketed by Pfizer. [] It acts as a dual inhibitor targeting both Src family kinases (SFKs) and Abelson murine leukemia viral oncogene homolog 1 (ABL1) tyrosine kinase. [, ] Bosutinib exhibits potent inhibitory activity against wild-type BCR-ABL and a broad spectrum of BCR-ABL mutants, although it shows less efficacy against the T315I mutation. [, ] In scientific research, Bosutinib serves as a valuable tool for exploring the roles of SFKs and ABL1 in various cellular processes, including proliferation, survival, adhesion, migration, and angiogenesis. [, ]

Future Directions
  • Overcoming Resistance: Further research is needed to develop strategies to overcome resistance to Bosutinib, particularly in patients with the T315I BCR-ABL mutation. [] Investigating combination therapies with other targeted agents or exploring novel drug delivery systems could be potential avenues.
  • Expanding Applications: Given its multi-kinase inhibitory activity, future studies should explore the potential of Bosutinib in treating other types of cancer and diseases beyond CML and BTC. [] This includes investigating its efficacy in solid tumors and inflammatory diseases where SFKs and ABL1 play crucial roles.
  • Personalized Medicine: Research on biomarkers that predict response to Bosutinib and identify patients who are most likely to benefit from this therapy is crucial. [] Integrating pharmacogenomic approaches could enhance the efficacy and safety of Bosutinib treatment.
  • Long-term Effects: Continued monitoring and assessment of the long-term safety and efficacy of Bosutinib in CML and other potential applications are essential to optimize its clinical use. []
Source and Classification

Bosutinib was developed by Pfizer and is marketed under the brand name Bosulif. It belongs to the class of drugs known as tyrosine kinase inhibitors. These inhibitors are crucial in cancer therapy as they interfere with the signaling pathways that promote tumor growth and proliferation.

Synthesis Analysis

Methods and Technical Details

Bosutinib can be synthesized through various methods. A notable synthesis route begins with 3-methoxy-4-hydroxybenzoic acid, which undergoes several chemical transformations:

  1. Esterification: The starting material is esterified to form an intermediate.
  2. Alkylation: This intermediate is then alkylated with 1-bromo-3-chloropropane, yielding a compound in 90% yield.
  3. Nitration: The alkylated product is nitrated using nitric acid in acetic acid.
  4. Reduction: The resulting compound is reduced using powdered iron and ammonium chloride.
  5. Cyclization: Subsequent cyclization and chlorination steps lead to the formation of the final product after two amination reactions.
Chemical Reactions Analysis

Reactions and Technical Details

Bosutinib undergoes several key reactions during its synthesis:

  • Esterification Reaction: Converts carboxylic acids into esters.
  • Alkylation Reaction: Involves the substitution of hydrogen atoms on an aromatic ring with alkyl groups.
  • Nitration Reaction: Introduces nitro groups into the aromatic system.
  • Reduction Reaction: Reduces nitro groups to amines or other functional groups.
  • Cyclization Reaction: Forms cyclic compounds from linear precursors.

These reactions are critical for constructing the complex structure of bosutinib while ensuring high yields and purity .

Mechanism of Action

Process and Data

Bosutinib acts primarily by inhibiting the BCR-ABL tyrosine kinase activity, which is responsible for the uncontrolled proliferation of leukemic cells. By binding to the ATP-binding site of this kinase, bosutinib prevents phosphorylation processes that activate downstream signaling pathways involved in cell growth and survival.

Additionally, bosutinib has shown inhibitory effects on other kinases such as SRC family kinases, further contributing to its anti-cancer effects .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Bosutinib exhibits several important physical properties:

  • Appearance: Typically appears as a white to off-white powder.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point ranges between 116°C and 120°C.

Chemically, bosutinib is stable under standard conditions but may degrade under extreme pH or temperature conditions .

Applications

Scientific Uses

Bosutinib is primarily utilized in oncology for treating chronic myeloid leukemia, particularly in patients who are resistant or intolerant to prior therapies. Its dual inhibition mechanism makes it effective against both BCR-ABL-positive cells and those that have developed resistance through secondary mutations.

Additionally, ongoing research explores its potential applications in other malignancies where similar kinase pathways are implicated .

Properties

CAS Number

380843-75-4

Product Name

Bosutinib

IUPAC Name

4-(2,4-dichloro-5-methoxyanilino)-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile

Molecular Formula

C26H29Cl2N5O3

Molecular Weight

530.4 g/mol

InChI

InChI=1S/C26H29Cl2N5O3/c1-32-6-8-33(9-7-32)5-4-10-36-25-13-21-18(11-24(25)35-3)26(17(15-29)16-30-21)31-22-14-23(34-2)20(28)12-19(22)27/h11-14,16H,4-10H2,1-3H3,(H,30,31)

InChI Key

UBPYILGKFZZVDX-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC

Solubility

Soluble in DMSO, not in water

Synonyms

SKI606; SKI 606; SK-I606. Bosutinib; Brand name: Bosulif.

Canonical SMILES

CN1CCN(CC1)CCCOC2=C(C=C3C(=C2)N=CC(=C3NC4=CC(=C(C=C4Cl)Cl)OC)C#N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.